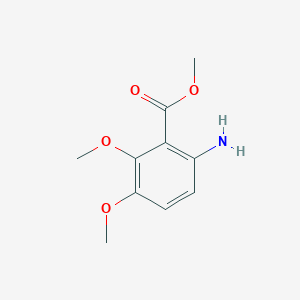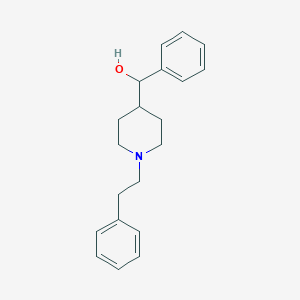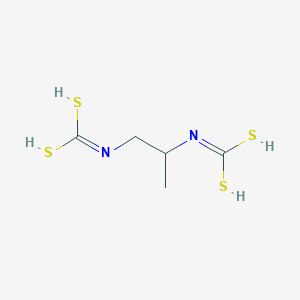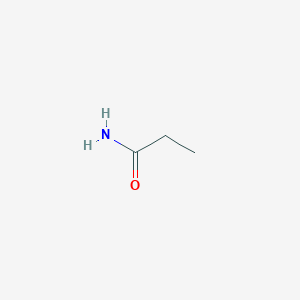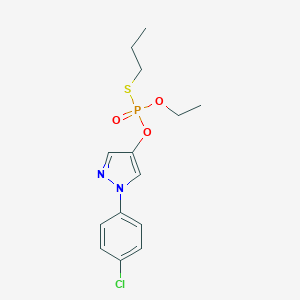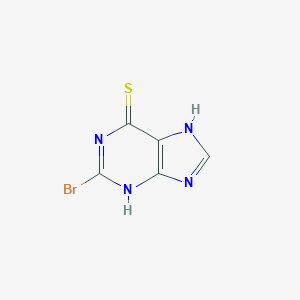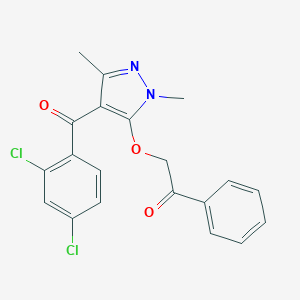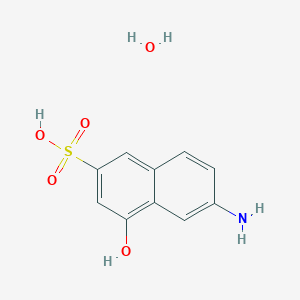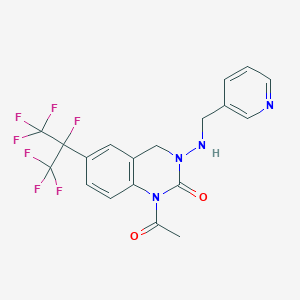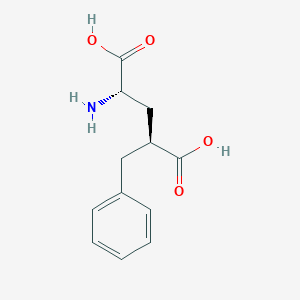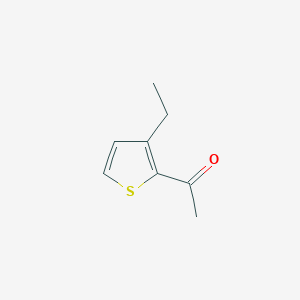
2-Acetyl-3-ethylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-3-ethylthiophene (AET) is an organic compound that belongs to the class of thioesters. It is a yellow liquid with a strong odor and is commonly used as a flavoring agent in food products. AET is also used in the fragrance industry to produce a variety of scents. In recent years, AET has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Acetyl-3-ethylthiophene is not fully understood. However, studies have suggested that 2-Acetyl-3-ethylthiophene may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. 2-Acetyl-3-ethylthiophene has also been shown to inhibit the expression of pro-inflammatory cytokines and promote the expression of anti-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Acetyl-3-ethylthiophene can exert various biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and promoting apoptosis in cancer cells. 2-Acetyl-3-ethylthiophene has also been shown to improve cognitive function and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
2-Acetyl-3-ethylthiophene has several advantages in lab experiments, including its low toxicity and easy synthesis. However, 2-Acetyl-3-ethylthiophene also has some limitations, including its strong odor, which can make it difficult to work with, and its instability in the presence of air and light.
Zukünftige Richtungen
There are several future directions for research on 2-Acetyl-3-ethylthiophene. One area of interest is the development of 2-Acetyl-3-ethylthiophene-based drugs for the treatment of various diseases. Another area of interest is the investigation of the potential synergistic effects of 2-Acetyl-3-ethylthiophene with other compounds, such as curcumin and resveratrol. Additionally, further studies are needed to fully understand the mechanism of action of 2-Acetyl-3-ethylthiophene and its potential therapeutic applications.
Synthesemethoden
2-Acetyl-3-ethylthiophene can be synthesized through various methods, including the reaction of ethylthiophene with acetyl chloride in the presence of a catalyst. Another method involves the reaction of 2-acetylthiophene with ethylmagnesium bromide in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-3-ethylthiophene has been studied for its potential therapeutic applications in various medical fields. Studies have shown that 2-Acetyl-3-ethylthiophene possesses antioxidant and anti-inflammatory properties, which could make it a potential candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
129633-77-8 |
|---|---|
Produktname |
2-Acetyl-3-ethylthiophene |
Molekularformel |
C8H10OS |
Molekulargewicht |
154.23 g/mol |
IUPAC-Name |
1-(3-ethylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C8H10OS/c1-3-7-4-5-10-8(7)6(2)9/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
NDNOTRITAYFXEI-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC=C1)C(=O)C |
Kanonische SMILES |
CCC1=C(SC=C1)C(=O)C |
Synonyme |
Ethanone, 1-(3-ethyl-2-thienyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



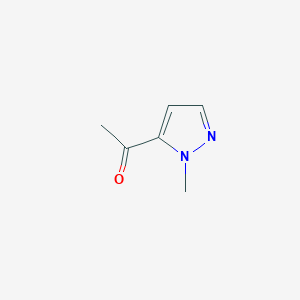
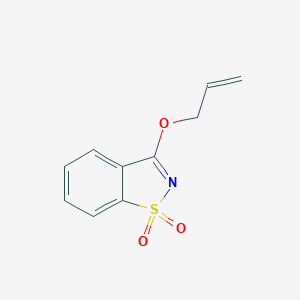
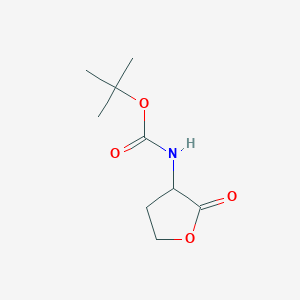
![2-[(E)-1-Butene-3-ynyl]pyridine](/img/structure/B166673.png)
